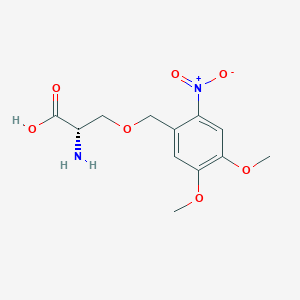

DMNB-caged-Serine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSPNOMZFGNKBR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DMNB-caged-Serine: A Technical Guide to a Photoactivatable Amino Acid for Spatiotemporal Control of Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMNB-caged-Serine (O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine) is a photoactivatable, or "caged," amino acid that provides precise spatiotemporal control over the release of L-serine in biological systems.[1] This technology is instrumental in studying a wide array of cellular processes where serine plays a critical role, including protein phosphorylation, enzyme catalysis, and as a hydrogen bonding partner.[1] By masking the serine residue with the photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, its biological activity is temporarily blocked. Upon irradiation with low-energy visible blue light (typically around 365-405 nm), the DMNB cage is cleaved, rapidly releasing free serine and allowing for the initiation of downstream events in a controlled manner.[2] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative properties, experimental protocols, and key applications.

Core Properties and Data Presentation

This compound is a valuable tool for cell biologists and biochemists due to its relatively efficient photolysis under biologically compatible light conditions. The DMNB caging group offers a favorable combination of a high extinction coefficient and a moderate quantum yield, leading to efficient uncaging.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆N₂O₇ | |

| Molecular Weight | 300.26 g/mol | |

| Appearance | Light yellow to light brown solid | [1] |

| Solubility | Soluble in DMSO | |

| Storage | -20°C for long-term storage | [1] |

Photophysical and Photochemical Properties of DMNB-Caged Compounds

While specific quantitative data for this compound is not extensively consolidated in the literature, the properties of the DMNB caging group are well-characterized across various molecules.

| Parameter | Typical Value Range | Wavelength (nm) | Reference |

| Molar Extinction Coefficient (ε) | 3,000 - 6,000 M⁻¹cm⁻¹ | ~350-365 | [3][4] |

| Quantum Yield (Φ) | 0.01 - 0.1 | ~350-365 | [3] |

| Uncaging Wavelength | 365 - 405 nm | N/A | |

| Photolysis Rate | Milliseconds to seconds (light intensity dependent) | N/A | [4] |

Note: The exact photolysis efficiency is dependent on experimental conditions such as light intensity, duration of exposure, and the specific molecular context of the caged compound.

Mechanism of Action: Photolytic Release of Serine

The release of serine from its DMNB cage is initiated by the absorption of a photon. This process, known as photolysis, proceeds through a series of rapid intramolecular reactions.

Upon irradiation with UV or visible blue light, the 2-nitrobenzyl moiety of the DMNB group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This leads to the formation of an aci-nitro intermediate. This unstable intermediate then rapidly rearranges, resulting in the cleavage of the ester bond linking the DMNB group to the serine molecule. The final products of this reaction are free L-serine, a proton, and the byproduct 4,5-dimethoxy-2-nitrosobenzaldehyde.

Caption: Photolysis pathway of this compound.

Experimental Protocols

The following provides a generalized workflow for the application of this compound in cell culture, based on established methodologies for incorporating unnatural amino acids.

Experimental Workflow: Site-Specific Incorporation and Uncaging

This workflow outlines the key steps from introducing the caged amino acid to observing the cellular response after uncaging.

Caption: A generalized workflow for cellular experiments.

Detailed Methodologies

1. Genetic Encoding of this compound:

-

Principle: Site-specific incorporation of this compound into a protein of interest is achieved using amber stop codon (TAG) suppression technology. This requires the co-expression of a plasmid encoding the target protein with a TAG codon at the desired serine position, a plasmid for an evolved aminoacyl-tRNA synthetase that charges the unnatural amino acid, and a corresponding suppressor tRNA.

-

Protocol:

-

Transfect host cells (e.g., HEK293T or S. cerevisiae) with the three plasmids using a suitable transfection reagent.

-

Culture the transfected cells in a growth medium supplemented with this compound (typically in the low millimolar range).

-

Allow for protein expression for 24-48 hours.

-

2. Photolysis (Uncaging) of this compound:

-

Principle: A light source emitting in the near-UV to blue range is used to cleave the DMNB cage. The choice of light source and exposure parameters is critical to ensure efficient uncaging while minimizing phototoxicity.

-

Protocol:

-

Identify the cells expressing the protein of interest (often co-transfected with a fluorescent marker like GFP).

-

Expose the cells to light from a suitable source (e.g., a filtered mercury arc lamp, a laser, or a high-power LED) with a wavelength between 365 nm and 405 nm.

-

The duration and intensity of the light pulse should be optimized for the specific experimental setup and cell type to achieve sufficient uncaging without causing cellular damage. This can range from milliseconds to several minutes.

-

3. Analysis of Cellular Response:

-

Principle: The biological consequence of releasing serine is monitored using appropriate assays.

-

Protocols:

-

Live-cell imaging: If the protein of interest is tagged with a fluorescent protein, its localization or interaction with other proteins can be monitored in real-time using fluorescence microscopy.

-

Western Blotting: To detect changes in phosphorylation state, cell lysates can be collected at different time points after uncaging and analyzed by Western blotting using phospho-specific antibodies.

-

Electrophysiology: For ion channels or receptors, patch-clamp recordings can be used to measure changes in ion currents following the photorelease of serine in a critical regulatory domain.

-

Signaling Pathway Example: Control of Protein Phosphorylation

A key application of this compound is the ability to control protein phosphorylation events with high precision. By replacing a key serine residue in a signaling protein with its caged counterpart, the phosphorylation of that site is blocked. Light-induced uncaging restores the native serine, making it accessible to kinases and initiating the downstream signaling cascade.

Caption: Light-triggered protein phosphorylation.

Conclusion

This compound is a powerful chemical tool that enables researchers to dissect complex biological processes with unprecedented temporal and spatial resolution. Its ability to be genetically encoded and activated by visible light makes it particularly well-suited for studying the dynamics of serine-dependent events in living cells. While the precise photophysical parameters can vary, the DMNB caging group provides a reliable and efficient means to control protein function and signaling pathways on demand. As imaging and light-delivery technologies continue to advance, the utility of this compound and other photoactivatable molecules in biological research and drug development is poised to expand even further.

References

An In-depth Technical Guide to the Principle of DMNB-caged Serine Photorelease

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group as applied to the amino acid serine. It details the principles of photorelease, presents available physicochemical data, outlines experimental protocols for its synthesis and application, and illustrates key mechanisms and workflows through diagrams.

Core Principles of DMNB-caged Serine

The DMNB group is a photolabile protecting group (PPG) widely utilized to temporarily inactivate bioactive molecules. When attached to serine, it blocks the hydroxyl group, rendering the amino acid unable to participate in biological processes such as protein phosphorylation.[1] The core principle lies in the spatiotemporal control offered by light-induced cleavage. Irradiation with UV or visible blue light triggers a photochemical reaction that cleaves the bond between the DMNB cage and the serine molecule, releasing free, functional serine and a byproduct.[2][3] This "uncaging" process allows for precise initiation of biological events in a controlled manner, both in vitro and within living cells.[1]

The DMNB caging moiety is favored for its relatively efficient photolysis and its activation by longer wavelength UV (around 365 nm) and even visible blue light (around 405 nm), which are less damaging to biological samples compared to shorter UV wavelengths.[2][3]

Data Presentation

Quantitative data for DMNB-caged serine is not extensively documented in publicly available literature. However, we can summarize its known physicochemical properties and provide representative photochemical data from similar DMNB-caged compounds to offer a comparative perspective.

Table 1: Physicochemical Properties of DMNB-caged-Serine

| Property | Value | Source |

| Chemical Name | O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine | [2] |

| CAS Number | 780009-55-4 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₇ | [4] |

| Molecular Weight | 300.26 g/mol | [4] |

| Appearance | Solid | N/A |

| Solubility | Soluble to 10 mM in DMSO with gentle warming | [2][3] |

| Storage | Store at -20°C | [2][3] |

Table 2: Representative Photochemical Properties of DMNB-caged Compounds

| Property | Representative Value | Wavelength (nm) | Caged Molecule | Source |

| Quantum Yield (Φ) | ~0.01 - 0.03 | ~350-365 | DMNB-caged amino acids (His, Asp) | [5] |

| Molar Extinction Coefficient (ε) | ~5,000 - 6,000 M⁻¹cm⁻¹ | ~345-350 | DMNB-caged compounds | N/A |

| Photolysis Rate | Dependent on light intensity and quantum yield | 365 | DMNB-caged N-phenylpyrimidine-2-amine derivatives | [6] |

Note: The quantum yield and extinction coefficient for this compound are not explicitly available in the reviewed literature. The provided values are for other DMNB-caged amino acids and should be considered as estimates.

Photorelease Mechanism and Byproducts

The photorelease of serine from its DMNB-caged precursor is initiated by the absorption of a photon. This leads to an intramolecular redox reaction within the 2-nitrobenzyl moiety. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the caged molecule (serine) and the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[7][8]

It is crucial to consider the potential effects of the photolysis byproduct on the biological system under investigation.[7] Additionally, the photoreaction can generate reactive oxygen species, and the inclusion of scavengers like L-methionine in the experimental setup is recommended to mitigate potential damage to cells or proteins.

Experimental Protocols

Synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (Generalized Protocol)

Materials:

-

L-serine

-

4,5-Dimethoxy-2-nitrobenzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Boc-anhydride (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

-

N-Boc Protection of L-serine:

-

Dissolve L-serine in an aqueous solution of sodium bicarbonate.

-

Add Boc-anhydride in a suitable organic solvent (e.g., dioxane or THF).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Extract the N-Boc-L-serine into an organic solvent and purify.

-

-

O-Alkylation with DMNB-bromide:

-

Dissolve N-Boc-L-serine in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise.

-

Stir the mixture for a short period to allow for the formation of the alkoxide.

-

Add a solution of 4,5-dimethoxy-2-nitrobenzyl bromide in anhydrous DMF dropwise.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product.

-

Purify the resulting N-Boc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine by column chromatography.

-

-

Deprotection of the N-Boc group:

-

Dissolve the purified product in dichloromethane.

-

Add trifluoroacetic acid and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product, O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine, as a salt.

-

Further purification can be achieved by recrystallization or chromatography.

-

Photorelease of DMNB-caged Serine in a Cellular Context (Yeast Model)

This protocol describes a general workflow for the photo-uncaging of DMNB-caged serine that has been genetically incorporated into proteins in Saccharomyces cerevisiae.[1]

Materials:

-

Yeast strain engineered with an amber stop codon (TAG) at the desired serine position in the protein of interest.

-

Plasmids encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.

-

Growth medium supplemented with this compound.

-

A light source capable of emitting at 365 nm or 405 nm (e.g., LED or laser).

-

Microscopy setup for live-cell imaging.

-

Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for mass spectrometry).

Procedure:

-

Expression of the Caged Protein:

-

Transform the engineered yeast strain with the synthetase/tRNA plasmids.

-

Grow the cells in a selective medium.

-

Induce protein expression in a medium containing this compound. Ensure all steps are performed in the dark or under red light to prevent premature uncaging.[9]

-

-

Sample Preparation for Photorelease:

-

Mount the yeast cells on a microscope slide or in a suitable imaging chamber.

-

Identify the cells expressing the protein of interest (e.g., via a fluorescent tag).

-

-

Photorelease (Uncaging):

-

Irradiate the selected cells or a specific region of interest with a focused light beam at 365 nm or 405 nm.

-

The duration and intensity of the light exposure should be optimized to achieve sufficient uncaging while minimizing phototoxicity.

-

-

Downstream Analysis:

-

Live-cell imaging: Monitor the immediate cellular response to the release of serine in real-time (e.g., changes in protein localization, activation of a signaling pathway).

-

Biochemical analysis: Lyse the cells after irradiation and analyze the target protein by Western blotting using phosphorylation-specific antibodies or by mass spectrometry to confirm the phosphorylation event at the target serine residue.

-

Control Experiments: Perform control experiments with cells not exposed to light and cells not containing the DMNB-caged serine to ensure the observed effects are due to the photorelease.

-

Visualizations

Caption: Photorelease mechanism of DMNB-caged Serine.

Caption: General experimental workflow for DMNB-caged Serine.

References

- 1. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]

- 4. 4,5-Dimethoxy-2-nitrobenzyl-L-serine | C12H16N2O7 | CID 16741276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Peptide release upon photoconversion of 2-nitrobenzyl compounds into nitroso derivatives - Lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DMNB-caged-Serine: Structure, Properties, and Applications

Introduction

In the fields of chemical biology, neuroscience, and drug development, the ability to control biological processes with high spatiotemporal precision is paramount. Photolabile protecting groups, or "cages," offer a powerful solution by rendering a bioactive molecule inert until its release is triggered by light.[1][2] This guide provides an in-depth look at O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (DMNB-caged-Serine), a photocaged amino acid designed for the precise control of protein activity, particularly phosphorylation events.[3][4][5] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group is a derivative of the classic o-nitrobenzyl moiety, modified with two methoxy (B1213986) groups.[6] These additions cause a red shift in the compound's absorption maximum, allowing for uncaging with lower-energy, less phototoxic visible blue or near-UV light (350-405 nm).[6][7]

Chemical Structure and Physicochemical Properties

This compound is created by attaching the DMNB group to the hydroxyl side chain of the amino acid L-serine. This modification sterically blocks the hydroxyl group, preventing it from participating in biological interactions such as phosphorylation until the cage is removed.[5] The key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine | [8] |

| CAS Number | 780009-55-4 | [8] |

| Molecular Formula | C₁₂H₁₆N₂O₇ | [8] |

| Molecular Weight | 300.26 g/mol | [8] |

| Purity | ≥98% | [8] |

| Solubility | Soluble to 10 mM in DMSO with gentle warming | [8] |

| Storage Conditions | Store at -20°C, protected from light | [8] |

Photochemical Properties and Uncaging Mechanism

The core of this compound's functionality lies in its photochemical properties. The DMNB group confers light sensitivity, allowing for the controlled release of free serine upon irradiation.[6]

Mechanism of Photolysis: The uncaging process is initiated when the compound absorbs a photon, typically in the 350 nm to 405 nm range.[5][7] This absorption excites the o-nitrobenzyl core, leading to an intramolecular rearrangement. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a cascade that results in the cleavage of the bond between the benzylic carbon and the serine oxygen.[6][9] This reaction rapidly releases three products: free L-serine, a proton, and the byproduct 2-nitroso-4,5-dimethoxybenzaldehyde.[6][10]

Photolysis Byproducts: A critical consideration for experimental design is that the photolysis byproducts of DMNB-caged compounds can be fluorescent.[10][11] Upon UV irradiation, these byproducts exhibit fluorescence emission around 430 nm, which can shift to a longer wavelength (~500-600 nm) with continued exposure.[10][11] This phenomenon could potentially interfere with experiments that use common fluorescent reporters like fluorescein, and appropriate controls must be implemented.[10]

Biological Applications and Signaling Pathways

This compound is a versatile tool for studying processes where serine residues play a critical role, such as in enzyme active sites, hydrogen bonding, and post-translational modifications.[3][4] Its most prominent application is in the study of protein phosphorylation.[3][5]

Spatiotemporal Control of Protein Phosphorylation: By genetically encoding this compound in place of a natural serine at a specific phosphorylation site, a protein can be rendered "phosphorylation-proof." The bulky DMNB group prevents kinases from accessing and modifying the site. Upon targeted irradiation with blue light, the cage is removed, restoring the native serine residue and permitting phosphorylation in a temporally and spatially controlled manner.[5]

A key example of this application was demonstrated in Saccharomyces cerevisiae with the transcription factor Pho4.[5] The nuclear export of Pho4 is controlled by its phosphorylation state. When this compound was substituted at the critical phosphoserine sites, Pho4 phosphorylation and its subsequent nuclear export by the receptor Msn5 were blocked.[5] A pulse of blue light triggered the uncaging, enabling phosphorylation and allowing researchers to monitor the real-time kinetics of Pho4 nuclear export.[5]

Experimental Protocols

Preparation of Stock Solutions

Due to its hydrophobicity, this compound is typically dissolved in an organic solvent for storage and use.

-

Reagents: this compound powder, Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

Based on the product's molecular weight (300.26 g/mol ), calculate the mass required for your desired stock concentration (e.g., 10 mM).

-

Weigh the this compound powder in a microcentrifuge tube. To minimize degradation, perform this step in a dark or dimly lit environment.[12]

-

Add the calculated volume of DMSO to achieve the target concentration.

-

Vortex the solution and apply gentle warming if necessary to fully dissolve the compound.[8]

-

Store the stock solution at -20°C in small aliquots, protected from light.[8]

-

Workflow for Immunocapture and Light-Controlled Release

Recent advances include the development of a monoclonal antibody that specifically recognizes the DMNB caging group.[12][13] This enables the selective capture of DMNB-caged proteins or peptides from complex mixtures, followed by their traceless release into solution via photolysis.[12][13]

-

Key Steps:

-

Antibody Immobilization: The anti-DMNB monoclonal antibody is incubated with Protein A-coated magnetic or silica (B1680970) beads.

-

Immunocapture: The antibody-bead conjugate is incubated with a sample (e.g., cell lysate) containing the DMNB-caged protein of interest, allowing for specific binding.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Photochemical Release: The bead-protein complex is resuspended in buffer and irradiated with UV or blue light (e.g., 365 nm LED) to cleave the DMNB cage.[7]

-

Elution: The uncaged, native protein is released into the supernatant, which can be collected for downstream analysis.[13]

-

This compound is a sophisticated chemical tool that provides researchers with precise, light-inducible control over serine-dependent biological functions. Its activation by lower-energy blue light minimizes cellular damage, and its utility in controlling protein phosphorylation has been clearly demonstrated.[5] Furthermore, the development of specific antibodies for the DMNB moiety has expanded its application to include selective protein isolation from complex biological milieu.[13] As research continues to demand finer control over cellular machinery, this compound and similar photocaging technologies will remain indispensable assets for scientists and drug development professionals.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photocage-Selective Capture and Light-Controlled Release of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine, a photolabile derivative of the amino acid L-serine. Commonly referred to as DMNB-caged serine, this compound is a valuable tool in chemical biology and drug development, allowing for the spatial and temporal control of serine-dependent biological processes through light-induced release of the native amino acid. This document details the synthetic strategy, experimental protocols, and relevant data for the preparation of this important molecule.

Introduction

O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine is a "caged" amino acid, where the hydroxyl group of serine is protected by a photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.[1][2] This protecting group can be cleaved with high efficiency upon irradiation with near-UV light (typically around 365 nm), releasing free serine and the byproduct 4,5-dimethoxy-2-nitrosobenzaldehyde. The DMNB group is widely used due to its favorable photochemical properties, including a high quantum yield of photolysis and cleavage by longer wavelength UV light, which is less damaging to biological samples.[3]

The ability to control the availability of serine in a system with high spatiotemporal precision makes DMNB-caged serine a powerful tool for studying a variety of biological phenomena, including enzyme activity, signal transduction pathways, and protein folding. It is also of significant interest in the development of photo-activated drugs and for the controlled release of therapeutic peptides.

Synthetic Strategy

The synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine typically involves a multi-step process that requires careful selection of protecting groups to ensure regioselective modification of the serine side chain. The general strategy involves:

-

Protection of the amino and carboxyl groups of L-serine: To prevent unwanted side reactions during the O-alkylation step, the amino and carboxyl functional groups of the starting L-serine must be protected. The choice of protecting groups is critical and should be orthogonal to the conditions used for O-alkylation and the final deprotection of the photolabile group. The 9-fluorenylmethoxycarbonyl (Fmoc) group for the amine and a methyl or ethyl ester for the carboxylic acid are suitable choices.

-

O-alkylation of the protected L-serine: The hydroxyl group of the doubly protected serine is then alkylated using 4,5-dimethoxy-2-nitrobenzyl bromide in the presence of a suitable base. This Williamson ether synthesis is the key step in the formation of the desired product.

-

Deprotection of the amino and carboxyl groups: In the final step, the protecting groups on the amino and carboxyl termini are removed to yield the free O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine.

Synthesis of N-Fmoc-L-serine

Materials:

-

L-Serine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-serine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise to the stirred serine solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Fmoc-L-serine as a white solid.

Synthesis of N-Fmoc-L-serine methyl ester

Materials:

-

N-Fmoc-L-serine

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

Procedure:

-

Suspend N-Fmoc-L-serine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0 °C.

-

Add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to afford N-Fmoc-L-serine methyl ester as a white solid.

Synthesis of N-Fmoc-O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine methyl ester

Materials:

-

N-Fmoc-L-serine methyl ester

-

4,5-Dimethoxy-2-nitrobenzyl bromide

-

Silver(I) oxide (Ag₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve N-Fmoc-L-serine methyl ester (1 equivalent) and 4,5-dimethoxy-2-nitrobenzyl bromide (1.5 equivalents) in anhydrous DMF.

-

Add silver(I) oxide (2 equivalents) to the solution.

-

Stir the reaction mixture in the dark at room temperature for 48 hours.

-

Filter the reaction mixture through a pad of Celite to remove silver salts and wash with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield the desired product.

Synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine

Materials:

-

N-Fmoc-O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine methyl ester

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Dowex 50WX8 resin (H⁺ form)

Procedure:

-

Fmoc deprotection: Dissolve the protected amino acid (1 equivalent) in a 20% solution of piperidine in DMF. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure.

-

Ester hydrolysis: Dissolve the residue in a 1:1 mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature for 4 hours.

-

Neutralize the reaction mixture with Dowex 50WX8 resin (H⁺ form) to pH 7.

-

Filter the resin and wash with water.

-

Lyophilize the filtrate to obtain O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine as a pale yellow solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine.

Table 1: Reactant Quantities and Molar Equivalents

| Step | Reactant | Molar Mass ( g/mol ) | Molar Equivalent |

| 3.1 | L-Serine | 105.09 | 1.0 |

| Fmoc-Cl | 258.69 | 1.1 | |

| 3.2 | N-Fmoc-L-serine | 327.33 | 1.0 |

| Thionyl chloride | 118.97 | 1.2 | |

| 3.3 | N-Fmoc-L-serine methyl ester | 341.35 | 1.0 |

| 4,5-Dimethoxy-2-nitrobenzyl bromide | 292.11 | 1.5 | |

| Silver(I) oxide | 231.74 | 2.0 | |

| 3.4 | Protected Intermediate | 538.53 | 1.0 |

| Lithium hydroxide | 23.95 | 1.5 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3.1 | N-Fmoc protection | Dioxane/Water | 0 → RT | 12 | ~95 |

| 3.2 | Methyl esterification | Methanol | 0 → RT | 24 | ~90 |

| 3.3 | O-alkylation | DMF | RT | 48 | ~70 |

| 3.4 | Deprotection | DMF, THF/Water | RT | 1 + 4 | ~85 |

Visualization of Key Processes

The following diagrams illustrate the key chemical transformation and the logic of the protection strategy.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Precision: A Technical Guide to the Discovery and Development of Caged Amino Acids

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Biological Processes with Light

The ability to control biological processes with high spatiotemporal precision is a cornerstone of modern biological research and a foundational goal in advanced therapeutic design. Caged compounds, particularly caged amino acids, have emerged as a powerful class of chemical tools that offer such control. These are biologically active molecules rendered temporarily inert by a covalently attached photolabile protecting group (PPG), or "cage." Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active amino acid in a rapid and localized manner. This "uncaging" process allows researchers to initiate biological events, from neurotransmission to protein function, at a precise time and location, providing unparalleled insight into complex systems.

The journey of caged amino acids began with the broader discovery of photolabile protecting groups. The first use of a PPG in a biological context was reported in the 1970s, and since then, the field has rapidly evolved. The initial caged compounds were often nucleotides like ATP, but the technology was soon applied to neurotransmitters, with caged glutamate (B1630785) and GABA becoming indispensable tools in neuroscience for mapping neural circuits and studying synaptic transmission. The development of new caging groups with improved photophysical properties, such as higher quantum yields and two-photon absorption cross-sections, has further expanded the utility of these molecular probes. This guide provides an in-depth technical overview of the discovery, development, and application of caged amino acids, focusing on the core chemical principles, quantitative properties, and experimental methodologies that underpin their use.

Core Principles and Key Caging Groups

The efficacy of a caged amino acid is determined by the properties of its photolabile protecting group. An ideal PPG should be stable under physiological conditions, biologically inert before photolysis, and efficiently cleaved upon illumination with light of a wavelength that minimizes cellular damage (typically >300 nm). The photolysis byproducts should also be non-toxic and biologically inactive. Over the years, several classes of PPGs have been developed, each with distinct advantages.

-

o-Nitrobenzyl Derivatives: This is the most widely used class of PPGs. The parent o-nitrobenzyl group undergoes a photochemical rearrangement upon UV light absorption, leading to the release of the caged molecule. Key derivatives include:

-

DMNPE (4,5-Dimethoxy-2-nitrobenzyl): Offers improved photolysis efficiency compared to the parent compound.

-

MNI (4-Methoxy-7-nitroindolinyl): A highly efficient cage developed for rapid, clean photolysis with a good quantum yield. It has become a gold standard for one-photon and two-photon uncaging of glutamate.[1][2]

-

CDNI (4-Carboxymethoxy-5,7-dinitroindolinyl): An evolution of the MNI cage, exhibiting an even higher quantum yield, making it suitable for experiments requiring very efficient photorelease.[3]

-

-

Coumarin-Based Cages: These PPGs are advantageous for their longer absorption wavelengths, often extending into the visible spectrum, which can reduce phototoxicity. They are particularly useful for two-photon excitation experiments.

-

Ruthenium-Bipyridine Complexes (e.g., RuBi): These inorganic complexes can be cleaved with visible light and often possess high two-photon absorption cross-sections. RuBi-caged glutamate and GABA have proven effective for in-depth tissue studies due to the deeper penetration of visible light.[4][5]

Quantitative Data on Caged Amino Acids

The selection of a caged amino acid for a particular experiment depends critically on its quantitative photophysical properties. The following table summarizes key parameters for several widely used caged amino acids.

| Caged Compound | Caging Group | λmax (1P) (nm) | Quantum Yield (Φ) | 2P Cross-Section (δu) (GM) | 2P Wavelength (nm) | Key Features |

| MNI-Glutamate | 4-Methoxy-7-nitroindolinyl | ~340 | 0.065 - 0.085 | 0.06 | ~730 | Widely used, rapid release, good 1P and 2P efficiency.[1][2][3] |

| MDNI-Glutamate | 4-Methoxy-5,7-dinitroindolinyl | ~350 | ~0.5 | 0.06 | ~730 | High quantum yield, very efficient photorelease.[3] |

| CDNI-Glutamate | 4-Carboxymethoxy-5,7-dinitroindolinyl | ~355 | ~0.5 | - | - | High quantum yield and improved water solubility. |

| CDNI-GABA | 4-Carboxymethoxy-5,7-dinitroindolinyl | - | ~0.6 | - | - | Highly efficient caged GABA for 2P uncaging.[3] |

| RuBi-Glutamate | Ruthenium-Bipyridine | ~473 (visible) | High | - | ~800 | Visible light uncaging, good for deep tissue imaging.[4][5] |

| DEAC450-GABA | 7-Diethylaminocoumarin | ~450 | 0.39 | - | ~900 | Blue-light sensitive, useful for two-color uncaging experiments.[6] |

Note: GM = Göppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹). Values can vary depending on experimental conditions.

Signaling Pathways and Experimental Workflows

Caged amino acids are instrumental in dissecting complex signaling pathways. For instance, caged glutamate allows for the precise activation of glutamate receptors on a single dendritic spine, enabling the study of synaptic plasticity.

Figure 1: Glutamatergic synapse activation via two-photon uncaging of MNI-Glutamate.

The experimental workflow for a typical uncaging experiment involves several key stages, from preparation of the caged compound to data analysis.

Figure 2: General experimental workflow for a caged amino acid uncaging experiment.

Experimental Protocols

Protocol 1: Synthesis of MNI-caged-L-Glutamate (General Scheme)

This protocol outlines the general synthetic steps based on published methods.[7]

Materials:

-

4-Methoxy-7-nitroindoline

-

N-Boc-L-glutamic acid α-tert-butyl ester

-

Dicyclohexylcarbodiimide (DCC) or similar coupling agent

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Methodology:

-

Coupling: The synthesis typically begins with the coupling of 4-methoxy-7-nitroindoline to the side-chain carboxyl group of a protected glutamate derivative, such as N-Boc-L-glutamic acid α-tert-butyl ester. This is often achieved using a carbodiimide (B86325) coupling agent like DCC in an appropriate organic solvent.

-

Purification: The resulting protected, caged glutamate is purified from the reaction mixture, typically using silica (B1680970) gel column chromatography.

-

Deprotection: The tert-butyl ester and Boc protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).

-

Final Purification: The final product, MNI-caged-L-glutamate, is purified to a high degree, often using reverse-phase high-performance liquid chromatography (HPLC), to ensure it is free of any residual uncaged glutamate or other impurities. The final product is typically isolated as a TFA salt or a zwitterion.

Protocol 2: One-Photon Uncaging in Brain Slices

This protocol describes a typical setup for one-photon uncaging of glutamate to evoke postsynaptic currents in a neuron.

Equipment:

-

Upright microscope with DIC optics

-

Patch-clamp electrophysiology rig

-

Light source (e.g., high-power LED at ~365 nm or a UV flash lamp) coupled to the microscope's epifluorescence port

-

Perfusion system for artificial cerebrospinal fluid (ACSF)

-

Data acquisition system

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices, 300-400 µm thick) from a rodent and maintain them in oxygenated ACSF.[7]

-

Cell Targeting: Identify a target neuron (e.g., a CA1 pyramidal neuron) under the microscope and establish a whole-cell patch-clamp recording.

-

Application of Caged Compound: Bath-apply MNI-glutamate in ACSF at a concentration of 200-500 µM.

-

Uncaging: Deliver brief pulses of UV light (1-10 ms) from the LED or flash lamp. The light will illuminate a relatively wide field of view, uncaging glutamate in the vicinity of the patched neuron.

-

Data Acquisition: Record the resulting excitatory postsynaptic currents (EPSCs) using the patch-clamp amplifier. The amplitude and kinetics of these currents can be analyzed to map receptor sensitivity across the dendritic arbor.

Protocol 3: Two-Photon Uncaging at a Single Synapse

This protocol details the more precise method of two-photon uncaging to stimulate an individual dendritic spine.

Equipment:

-

Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser tuned to ~720-730 nm for MNI-glutamate).

-

Patch-clamp electrophysiology rig integrated with the microscope.

-

Pockels cell or other means of rapidly modulating laser intensity.

-

Software for coordinating laser scanning, uncaging, and electrophysiology recording.

Methodology:

-

Slice and Cell Preparation: Prepare brain slices as in Protocol 2. Obtain a whole-cell recording from a neuron and fill it with a fluorescent dye (e.g., Alexa Fluor 594) to visualize its morphology.

-

Application of Caged Compound: Bath-apply MNI-glutamate at a higher concentration, typically 2-10 mM, as two-photon absorption is less efficient.[8]

-

Spine Targeting: Using the two-photon imaging mode, identify a dendritic spine of interest. Position the laser spot directly adjacent to the spine head.

-

Uncaging: Deliver a short train of laser pulses (e.g., 0.5-5 ms) at the target location. The non-linear nature of two-photon excitation confines the uncaging to a femtoliter-sized volume, mimicking synaptic release.[8][9][10]

-

Data Acquisition and Analysis: Record the uncaging-evoked EPSCs (uEPSCs). The power and duration of the uncaging stimulus can be adjusted to mimic miniature EPSCs. This technique allows for the study of the properties of individual synapses and the induction of synaptic plasticity at specific inputs.[8]

Conclusion and Future Directions

The discovery and development of caged amino acids have transformed our ability to probe and understand the nervous system and other biological processes. From the early nitrobenzyl derivatives to modern ruthenium complexes and coumarins, the toolkit available to researchers has become increasingly sophisticated. The ability to precisely control the release of neurotransmitters like glutamate and GABA has provided profound insights into synaptic function, integration, and plasticity.

Future developments in this field are likely to focus on several key areas. The design of new PPGs that can be activated by longer wavelength, deeper-penetrating red or infrared light will be crucial for in vivo applications. The development of orthogonally-caged compounds, where two different molecules can be independently released by distinct wavelengths of light, will enable the study of the interplay between different signaling pathways with even greater precision.[11][12] As the synthesis of these complex molecules becomes more streamlined and their properties are further optimized, caged amino acids will undoubtedly continue to be at the forefront of biological discovery and a key technology in the development of photopharmacology and light-activated therapeutics.

References

- 1. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]

- 2. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]

- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 4. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

- 5. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. higleylab.org [higleylab.org]

- 7. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 9. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

Spatiotemporal Control of Protein Phosphorylation: An In-depth Technical Guide to DMNB-caged-Serine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from signal transduction to cell cycle control. Studying the precise timing and location of phosphorylation events is crucial for understanding complex biological systems and for developing targeted therapeutics. This guide provides a comprehensive overview of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (DMNB-caged-Serine), a photoactivatable unnatural amino acid that offers exquisite spatiotemporal control over protein phosphorylation. By incorporating this compound into a protein of interest, researchers can mask a potential phosphorylation site. Upon brief exposure to UV or blue light, the "cage" is cleaved, revealing a native serine residue that becomes available for phosphorylation by endogenous kinases. This technique allows for the precise initiation of phosphorylation-dependent signaling cascades in living cells, enabling real-time analysis of their downstream consequences.

Core Concepts and Mechanism of Action

Photocaging is a powerful chemical biology tool that utilizes a photoremovable protecting group (the "cage") to temporarily inactivate a biomolecule. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used cage due to its efficient photolysis upon irradiation.[1]

This compound is a serine amino acid whose side-chain hydroxyl group is masked by the DMNB moiety. This modification prevents protein kinases from recognizing and phosphorylating the residue. The caging group is stable under normal physiological conditions but can be rapidly and irreversibly cleaved by a pulse of light, typically in the near-UV or visible blue spectrum.[2][3] The photolysis reaction, or "uncaging," releases the native serine, a proton, and a 2-nitroso-4,5-dimethoxybenzaldehyde byproduct.[1][4] Once uncaged, the serine is immediately available as a substrate for kinases, effectively "switching on" a specific phosphorylation event at a user-defined time and place.

This tool is particularly powerful when combined with genetic code expansion technology.[5] By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, this compound can be site-specifically incorporated into a target protein in response to a nonsense codon (e.g., the amber codon, UAG) during translation in living cells, such as Saccharomyces cerevisiae or human cell lines.[5][6][7]

Quantitative Data Presentation

Quantitative data for this compound is essential for experimental design. The following tables summarize its key properties and functional impact.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 300.26 g/mol | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₇ | [2] |

| CAS Number | 780009-55-4 | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 10 mM in DMSO with gentle warming | [2] |

| Storage | Store at -20°C (short-term) or -80°C (long-term, up to 6 months) | [8] |

Table 2: Photolysis (Uncaging) Parameters

| Parameter | Description | Source(s) |

| Uncaging Wavelength | Efficiently cleaved by near-UV (e.g., 365 nm) or visible blue light (e.g., 405 nm).[2][3] | [2][3][5] |

| Byproducts | Native Serine, H⁺, and 2-nitroso-4,5-dimethoxybenzaldehyde.[1][9] | [1][9] |

| Considerations | The nitroso byproduct can be fluorescent, which may interfere with other imaging applications.[9] Blue light is generally less phototoxic to living cells than UV light.[10][11] | [9][10][11] |

Table 3: Case Study: Effect of Serine Caging on PKA-Substrate Binding

This data, from a study on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), demonstrates how the DMNB cage sterically hinders kinase interaction. A peptide substrate for Protein Kinase A (PKA) was synthesized with either a normal serine or a this compound. Binding affinity was measured by surface plasmon resonance (SPR).

| Peptide Substrate | Measured Dissociation Constant (K_D) | Fold Change in Affinity | Source(s) |

| PKA Substrate (with Serine) | ~7.4 nM | - | [12][13] |

| PKA Substrate (with this compound) | ~740 nM | ~100-fold decrease | [12] |

Mandatory Visualizations

The following diagrams illustrate the core mechanism, experimental workflows, and logical relationships involved in using this compound.

Caption: Photolysis mechanism of this compound initiated by a light pulse.

Caption: General experimental workflow for studying light-induced phosphorylation.

Caption: Controlling Pho4 nuclear export in yeast using this compound.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following protocols provide a foundation for key experiments.

Protocol 1: Synthesis of Fmoc-DMNB-Serine for Peptide Synthesis

This protocol outlines the preparation of the building block for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][14]

-

Dissolution: Dissolve DMNB-serine in an appropriate aqueous basic solution.

-

Reaction: Add Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) to the solution. The reaction couples the Fmoc protecting group to the amine of the serine.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, perform an acidic workup to precipitate the product.

-

Purification: Collect the solid product by filtration and purify using standard techniques like recrystallization or column chromatography.

-

SPPS: The resulting Fmoc-DMNB-serine can be incorporated into a peptide sequence using a standard automated peptide synthesizer.[15][16]

Protocol 2: Genetic Encoding of this compound in Eukaryotic Cells

This protocol is based on the methodology used for incorporating unnatural amino acids into proteins in live cells like S. cerevisiae and HEK 293T.[5][12][17]

-

Vector Preparation: Prepare two plasmids.

-

Expression Plasmid: The gene for the protein of interest, with an in-frame amber stop codon (TAG) at the desired serine site.

-

Synthetase/tRNA Plasmid: A plasmid expressing the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for DMNB-Serine and its corresponding suppressor tRNA (tRNA_CUA).

-

-

Cell Culture and Transfection: Culture the host cells (e.g., HEK 293T) under standard conditions. Co-transfect the cells with both plasmids.

-

Media Supplementation: Grow the transfected cells in media supplemented with this compound (typically at millimolar concentrations). The orthogonal aaRS will charge the suppressor tRNA with this compound.

-

Protein Expression: During translation, the ribosome will read the TAG codon and, instead of terminating, the charged suppressor tRNA will incorporate this compound at that specific site.[6][7]

-

Verification: Confirm the successful incorporation of the caged amino acid through mass spectrometry or by observing the loss of a truncated protein product on a Western blot.

Protocol 3: Light-Induced Uncaging in Live Cells

This protocol describes the photoactivation step.

-

Cell Preparation: Plate the cells expressing the caged protein on a suitable imaging dish (e.g., glass-bottom).

-

Microscopy Setup: Place the dish on an inverted microscope equipped with a suitable light source (e.g., a 405 nm laser or LED).

-

Targeting: Identify the cell or subcellular region of interest.

-

Irradiation: Deliver a controlled pulse of light to the target area. The duration and intensity of the pulse must be optimized to ensure complete uncaging while minimizing phototoxicity.[5][18] For example, a study on CFTR used a custom-mounted LED to illuminate entire dishes of cells.[12]

-

Real-time Monitoring: Immediately begin monitoring the downstream cellular response, such as changes in protein localization or cellular activity.[5]

Protocol 4: Analysis of Phosphorylation by Western Blot

This is a standard method to confirm that the uncaged serine has been phosphorylated.[19]

-

Sample Collection: Prepare two sets of cells expressing the caged protein. Irradiate one set with light (the "+ Light" sample) and keep the other in the dark (the "- Light" control). Lyse the cells immediately after the experiment in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state.[20]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding. Use a protein-based blocker like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause background signal.[19]

-

Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of your target protein. Also, run a parallel blot using an antibody against the total protein as a loading control.

-

Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A positive band in the "+ Light" lane, absent in the "- Light" lane, confirms light-dependent phosphorylation.

Protocol 5: Analysis by Mass Spectrometry

Mass spectrometry provides definitive identification of the phosphorylation site.[21][22]

-

Sample Preparation: As in the Western blot protocol, prepare "+ Light" and "- Light" samples.

-

Protein Isolation: Isolate the protein of interest, for example, via immunoprecipitation.

-

Proteolytic Digest: Digest the protein into smaller peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Because phosphopeptides are often low in abundance, enrich the sample using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[23][24]

-

LC-MS/MS Analysis: Analyze the enriched peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the resulting spectra against a protein database. The identification of a peptide containing the target serine with an added mass of +80 Da (the mass of a phosphate (B84403) group, HPO₃) in the "+ Light" sample confirms the specific site of phosphorylation.[25]

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 7. portlandpress.com [portlandpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Real-time observation of functional specialization among phosphorylation sites in CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blue flash sheds light on the roles of individual phosphoserines in CFTR channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. chempep.com [chempep.com]

- 16. benchchem.com [benchchem.com]

- 17. Genetically encoding unnatural amino acids for cellular and neuronal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 21. Mass Spectrometry-Based Proteomics for Analysis of Hydrophilic Phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. learn.cellsignal.com [learn.cellsignal.com]

- 24. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]

- 25. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

The Cutting Edge of Neuromodulation: A Technical Guide to DMNB-caged-Serine in Neuroscience Research

For Immediate Release

This technical guide explores the application of 4,5-Dimethoxy-2-nitrobenzyl (DMNB)-caged-serine as a powerful tool for investigating neuronal function and synaptic plasticity. By enabling the precise spatiotemporal release of serine, a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors, this technology offers researchers unprecedented control over the molecular events underpinning learning, memory, and neuropathological processes. This document provides an in-depth overview of the core principles, experimental considerations, and potential research applications for scientists and drug development professionals.

Introduction: The Significance of Serine in the Synapse

D-serine has emerged as a key regulator of synaptic transmission and plasticity through its essential role as a co-agonist at the glycine-binding site of NMDA receptors.[1] The activation of these receptors is a cornerstone of long-term potentiation (LTP), a cellular correlate of learning and memory. Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, highlighting the need for precise tools to dissect its function.[1] DMNB-caged-serine provides such a tool, allowing for the photo-initiated release of serine with high spatial and temporal fidelity, thereby overcoming the limitations of traditional pharmacological methods.

Core Technology: this compound

This compound is a photolabile compound that renders serine biologically inactive until it is irradiated with light of a specific wavelength.[2] The DMNB caging group is cleaved upon photolysis, releasing free serine and allowing it to interact with its molecular targets, primarily the GluN1 subunit of the NMDA receptor. This "uncaging" process can be precisely controlled using focused light sources, such as lasers, enabling researchers to manipulate serine concentrations at specific synapses or even single dendritic spines.

Physicochemical and Photolytic Properties of this compound

| Property | Value | Source |

| Molecular Weight | 300.26 g/mol | [2] |

| Formula | C₁₂H₁₆N₂O₇ | [2] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 10 mM in DMSO with gentle warming | [2] |

| Excitation Wavelength | Visible blue light (405 nm) | |

| Storage Conditions | Store at -20°C | [2] |

Key Applications in Neuroscience Research

The targeted release of serine using this compound opens up a wide array of experimental possibilities in neuroscience.

-

Dissecting the Role of D-serine in Synaptic Plasticity: By precisely timing the release of serine at specific synapses during plasticity-inducing protocols (e.g., theta-burst stimulation), researchers can investigate its causal role in the induction and maintenance of LTP and long-term depression (LTD).

-

Investigating NMDA Receptor Gating Dynamics: The rapid photorelease of serine allows for the study of the kinetics of NMDA receptor activation in response to its co-agonist, providing insights into the receptor's gating mechanisms.

-

Modeling Pathological Conditions: In models of diseases where D-serine homeostasis is disrupted, such as in traumatic brain injury or certain psychiatric disorders, this compound can be used to mimic or counteract these pathological changes with high precision.[3]

-

Mapping Serine-Sensitive Synapses: By systematically uncaging serine across the dendritic arbor of a neuron while monitoring synaptic responses, it is possible to map the distribution and sensitivity of synapses that are modulated by D-serine.

Experimental Protocols

While specific literature on the use of this compound in neuronal preparations is limited, robust protocols for the uncaging of other neurotransmitters, such as glutamate (B1630785), provide a strong framework for its application. The following is a hypothetical, yet plausible, protocol for two-photon uncaging of this compound in acute brain slices.

Preparation of Acute Hippocampal Slices

-

Anesthetize and decapitate an adult rodent in accordance with institutional animal care and use committee guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) N-methyl-D-glucamine (NMDG) recovery solution.

-

Cut 300-400 µm thick hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover at room temperature for at least 1 hour before experimentation.

Two-Photon Uncaging of this compound

-

Transfer a recovered hippocampal slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated aCSF.

-

Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Add this compound to the perfusion solution at a final concentration of 1-5 mM. Protect the solution from light.

-

Identify a dendritic spine of interest using two-photon imaging.

-

Position the uncaging laser spot (~0.5 µm) adjacent to the spine head.

-

Deliver a brief laser pulse (e.g., 405 nm, 1-5 ms (B15284909) duration) to photolyze the DMNB cage and release serine.

-

Record the electrophysiological response (e.g., synaptic current or potential) evoked by the uncaged serine in conjunction with presynaptic stimulation or glutamate application.

Quantitative Data from Uncaging Experiments

The following table presents hypothetical data that could be obtained from such an experiment, illustrating the dose-dependent effect of uncaged serine on NMDA receptor-mediated currents.

| This compound Concentration (mM) | Uncaging Laser Power (mW) | Estimated Serine Concentration at Synapse (µM) | Peak NMDA Receptor-mediated Current (pA) |

| 1 | 5 | 10 | 50 ± 5 |

| 1 | 10 | 25 | 120 ± 10 |

| 2.5 | 5 | 25 | 130 ± 12 |

| 2.5 | 10 | 60 | 250 ± 20 |

| 5 | 5 | 50 | 220 ± 18 |

| 5 | 10 | 120 | 400 ± 35 |

Visualizing the Molecular and Experimental Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Future Directions and Conclusion

The application of this compound in neuroscience, while still in its early stages, holds immense promise. Future research will likely focus on combining this technique with other advanced methodologies, such as optogenetics and in vivo imaging, to unravel the complex interplay of different neuromodulators in behaving animals. Furthermore, the development of red-shifted caging groups will allow for deeper tissue penetration and reduced phototoxicity, expanding the experimental window for these powerful techniques.

References

Spatiotemporal Control of Protein Function: A Technical Guide to Caged Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of protein function in living systems is paramount to unraveling complex biological processes and developing targeted therapeutics. Caged molecules offer a powerful solution, providing spatiotemporal control over the activity of proteins and other bioactive molecules. This is achieved by chemically modifying a molecule with a photolabile protecting group (a "cage"), rendering it inactive. Subsequent irradiation with light at a specific wavelength cleaves the cage, releasing the active molecule with high spatial and temporal precision. This guide provides an in-depth overview of the principles of protein function control using caged molecules, methodologies for key experiments, and quantitative data to inform experimental design.

Core Concepts: The Principle of Photocaging

Caged compounds are biomolecules whose biological activity is temporarily blocked by a covalently attached photolabile protecting group (PPG), or "cage".[1] This cage is designed to be removed by photolysis, the process of breaking chemical bonds by light.[2] Upon irradiation, the cage is cleaved, releasing the active biomolecule in its native form. This process, often referred to as "uncaging," allows researchers to control the concentration and location of active molecules with a level of precision that is difficult to achieve with traditional methods.[2]

The key advantages of using caged molecules include:

-

Spatiotemporal Precision: Light can be delivered to specific locations within a cell or tissue at precise times, enabling the study of localized and transient biological events.

-

Rapid Activation: Photolysis is a very fast process, allowing for the rapid release of the active molecule and the study of fast biological responses.

-

Non-invasiveness: Light, particularly in the near-infrared range, can penetrate tissue with minimal damage to living cells.

Types of Caging Groups

A variety of photolabile protecting groups have been developed, each with distinct photophysical properties. The choice of caging group depends on the specific application, including the desired wavelength of activation, uncaging efficiency, and the chemical nature of the molecule to be caged. Common classes of caging groups include nitrobenzyl, coumarin, and phenacyl derivatives.[3][4]

Methods of Caging

There are two primary strategies for creating caged proteins:

-

Chemical Modification: This involves the direct chemical conjugation of a caging group to a specific functional group on a purified protein or peptide. This method is well-suited for in vitro studies and for proteins that can be readily purified and modified.

-

Genetic Code Expansion: This powerful in vivo technique allows for the site-specific incorporation of unnatural amino acids, including caged amino acids, directly into a protein during translation in living cells.[5] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon UAG) and inserts the caged amino acid at that position in the polypeptide chain.[1][4][5][6]

Quantitative Data for Experimental Design

The selection of an appropriate caging group is critical for the success of an uncaging experiment. The following tables summarize key photophysical properties of common caging groups and provide examples of quantitative outcomes from uncaging experiments.

Table 1: Photophysical Properties of Common Photolabile Protecting Groups

| Caging Group | Abbreviation | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Key Features & Caged Molecules |

| o-Nitrobenzyl | NB | ~260-350 | 5,000 - 10,000 | 0.1 - 0.5 | Broadly applicable, well-characterized. Cages carboxylates, phosphates, amines. |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~355 | 4,500 | 0.01 - 0.1 | Longer wavelength absorption, suitable for less damaging UV-A light. Cages neurotransmitters, nucleotides. |

| 1-(2-Nitrophenyl)ethyl | NPE | ~260-360 | 5,000 - 15,000 | 0.5 - 0.9 | High quantum yield, fast release kinetics. Cages ATP, IP3.[7] |

| [7-(Diethylamino)coumarin-4-yl]methyl | DEACM | ~380-450 | 25,000 - 45,000 | 0.01 - 0.1 | Visible light uncaging, useful for two-photon excitation. Cages phosphates, carboxylates. |

| p-Hydroxyphenacyl | pHP | ~280-320 | 10,000 - 20,000 | 0.1 - 0.4 | Fast release kinetics (nanoseconds). Cages ATP, glutamate.[8] |

| 4-Methoxy-7-nitroindolinyl | MNI | ~310-380 | 4,000 - 5,000 | 0.05 - 0.1 | High two-photon cross-section, ideal for neuroscience applications. Cages glutamate, GABA. |

Table 2: Quantitative Outcomes of Spatiotemporal Control Experiments

| Application | Caged Molecule | Uncaging Method | Quantitative Result | Reference |

| Gene Expression | Caged Doxycycline | UV light (365 nm) | ~10-fold activation of gene expression. | [9] |

| Gene Expression | Caged Plasmid (EGFP) | UV light (365 nm) | 5-fold increase in EGFP expressing embryos. | [9] |

| Apoptosis Induction | Caged Plasmid (Plk3) | UV light (365 nm) | 5-fold increase in caspase-3 activity. | [9] |

| Protein Expression | Caged Gene-Inducer (Estradiol) | UV light | Spatially controlled gene expression in transgenic plants. | [10] |

| Cell Morphology | Caged Rho GTPase | Localized uncaging | Marked narrowing of the basal domain of hair bud cells. | [11] |

Key Experimental Protocols

General Protocol for Uncaging Experiments in Cell Culture

This protocol provides a general framework for performing a photo-uncaging experiment in a mammalian cell culture setting.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium and supplements

-

Caged compound of interest

-

Microscope equipped with a suitable light source for uncaging (e.g., UV lamp, laser)

-

Imaging system to monitor the biological response (e.g., fluorescence microscope)

-

Control (non-caged) compound

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Loading of Caged Compound:

-

Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in pre-warmed cell culture medium to the final working concentration.

-

Replace the medium in the imaging dish with the medium containing the caged compound.

-

Incubate the cells for a sufficient time to allow for compound uptake. This time will vary depending on the compound and cell type.

-

-

Microscopy Setup:

-

Place the imaging dish on the microscope stage.

-

Identify the target cells or subcellular region for uncaging.

-

Set up the imaging parameters to monitor the biological response of interest (e.g., fluorescence intensity, cell morphology).

-

-

Uncaging:

-

Deliver a pulse of light at the appropriate wavelength and intensity to the target region. The duration and power of the light pulse will need to be optimized for the specific caged compound and experimental setup.

-

Minimize light exposure to non-target areas to maintain spatial control.

-

-

Data Acquisition:

-

Acquire images or other data before, during, and after the uncaging event to monitor the biological response over time.

-

-

Controls:

-

Perform control experiments, including cells treated with the caged compound but not exposed to light, and cells treated with the uncaged (active) compound.

-

Protocol for Site-Specific Incorporation of Caged Amino Acids in Mammalian Cells

This protocol outlines the key steps for incorporating a caged unnatural amino acid into a protein of interest in mammalian cells using the amber suppression method.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for the protein of interest with an in-frame amber stop codon (TAG) at the desired site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the caged amino acid.

-

Caged unnatural amino acid.

-

Transfection reagent.

-

Cell culture medium and supplements.

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect the mammalian cells with the plasmid for the protein of interest and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent.

-

-

Addition of Caged Amino Acid:

-

After transfection, supplement the cell culture medium with the caged unnatural amino acid at an optimized concentration.

-

-

Protein Expression:

-

Culture the cells for 24-72 hours to allow for expression of the protein containing the caged amino acid.

-

-

Verification of Incorporation (Optional):

-

Verify the successful incorporation of the caged amino acid by Western blot analysis (detecting the full-length protein) or mass spectrometry.

-

-

Uncaging and Analysis:

-

Perform uncaging experiments as described in the general protocol (Section 3.1) to activate the protein and study its function.

-

Protocol for Solid-Phase Synthesis of a Caged Peptide

This protocol describes the synthesis of a peptide containing a caged amino acid using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-